molecular formula C9H11N4O3Zn- B1262444 zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

Cat. No. B1262444
M. Wt: 288.6 g/mol
InChI Key: VBHDYBCWTAXBNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate, also known as Zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate, is a useful research compound. Its molecular formula is C9H11N4O3Zn- and its molecular weight is 288.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

Molecular Formula

C9H11N4O3Zn-

Molecular Weight

288.6 g/mol

IUPAC Name

zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C9H13N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7,10H,1-3H2,(H,11,12)(H,13,14)(H,15,16);/q-1;+2/p-2

InChI Key

VBHDYBCWTAXBNA-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])N=C(CC[NH-])[O-].[Zn+2]

synonyms

AHZ-zinc
beta-alanyl-L-histidinato zinc
polaprezinc
Z 103
Z-103
zinc carnosine
zinc L-carnosine
zinc L-carnosine complex
zinc N-(3-aminopropionyl)histidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of methanol, 3.51 g of sodium hydroxide was dissolved, and 9.96 g of L-carnosine was added to obtain a homogeneous solution. To this solution, a solution obtained by dissolving 9.67 g of zinc acetate.2H2O into 145 ml of methanol was dropped over 30 minutes, while the solution was stirred, to gradually produce white precipitate therein. After finishing of the dropping, the solution was stirred for 2 hours and then left it overnight as was. The solution was filtered, and the precipitation was washed by 140 ml of water and then air-dried at 80° C. for 5 hours to obtain 12.4 g of white powdery crystals. The results of an analysis of the obtained material are as follows:
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two
Quantity
3.51 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four

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